molecular formula C9H5ClFNO2 B1428752 7-chloro-5-fluoro-1H-indole-2-carboxylic acid CAS No. 1126084-31-8

7-chloro-5-fluoro-1H-indole-2-carboxylic acid

Cat. No. B1428752
M. Wt: 213.59 g/mol
InChI Key: RPVKLDOSNVTXHF-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .


Synthesis Analysis

The synthesis of indole derivatives, including 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .


Molecular Structure Analysis

The molecular weight of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid is 213.6 . The IUPAC name is 5-chloro-7-fluoro-1H-indole-2-carboxylic acid . The InChI code is 1S/C9H5ClFNO2/c10-5-1-4-2-7 (9 (13)14)12-8 (4)6 (11)3-5/h1-3,12H, (H,13,14) .


Chemical Reactions Analysis

Indole derivatives, including 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, are used in various chemical reactions . For instance, 5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4- (3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase .


Physical And Chemical Properties Analysis

7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a solid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Drug Development

7-Chloro-5-fluoro-1H-indole-2-carboxylic acid and its derivatives play a crucial role in the synthesis of various biologically active compounds. For instance, it serves as an important intermediate in the synthesis of anticancer drugs. The efficient synthesis of these compounds has been optimized and confirmed through structural analysis techniques such as 1H NMR and MS spectrum (Zhang et al., 2019). Furthermore, these derivatives have shown promise in the development of HIV non-nucleoside reverse transcriptase inhibitors, providing a robust synthesis method that avoids potentially hazardous species and eliminates the formation of significant side products (Mayes et al., 2010).

Biological and Pharmacological Activities

Derivatives of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid have been extensively studied for their antimicrobial, antiinflammatory, and antiproliferative activities. Synthesized heterocycles derived from this compound have demonstrated moderate to good antiproliferative activity, indicating their potential in cancer treatment (Narayana et al., 2009). Additionally, these derivatives have been utilized in molecular docking studies to predict binding interactions with target proteins, further highlighting their relevance in drug discovery and development (Reddy et al., 2022).

Material Science and Chemical Properties

The carboxylic acid derivatives of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid have been investigated for their unique chemical properties and potential applications in material science. For example, the impact of the carboxylic substituent position on the electrodeposition, morphology, and capacitance properties of polyindole derivatives was studied, showing that the position significantly affects the electrochemical properties of these polymer nanowires (Ma et al., 2015).

Safety And Hazards

The compound is considered harmful and has several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P301 + P312, P302 + P352, P304 + P340, P321, P330, P362 + P364, P405, P501 .

Future Directions

The future directions of research on 7-chloro-5-fluoro-1H-indole-2-carboxylic acid and other indole derivatives are likely to focus on their synthesis and potential applications in medicine . Given their significant role in cell biology and their potential as biologically active compounds, further investigation into novel methods of synthesis and their biological properties is expected .

properties

IUPAC Name

7-chloro-5-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVKLDOSNVTXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-fluoro-1H-indole-2-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 250 mg of ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate in 2 mL of methanol was added 5 mL of 1M aqueous sodium hydroxide solution, followed by stirring at room temperature for 3 hours. The reaction liquid was adjusted to an acidic condition by adding a 1M aqueous hydrochloric acid solution, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 210 mg of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid as a white solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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